molecular formula C14H14O4 B11867677 Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11867677
M. Wt: 246.26 g/mol
InChI Key: YDDWAJACENTBHF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate ( 25937-10-4) is a synthetic coumarin derivative with the molecular formula C 14 H 14 O 4 and a molecular weight of 246.26 g/mol . This compound is of significant interest in pharmacological research, particularly in the study of enzyme inhibition. Structurally related coumarin derivatives, such as Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC), have been identified as potent and irreversible inhibitors of secretory phospholipase A2 (sPLA2) enzymes . Research shows these inhibitors can form stable complexes with the enzyme, leading to a virtual abolition of its activity, which is a promising mechanism for neutralizing venom-induced pathologies . Consequently, this class of compounds is investigated for its potential to mitigate toxic effects like edema, myonecrosis, and platelet aggregation caused by sPLA2, highlighting its value as a tool for developing future pharmacological agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H14O4/c1-4-17-13(15)12-9(3)10-7-8(2)5-6-11(10)18-14(12)16/h5-7H,4H2,1-3H3

InChI Key

YDDWAJACENTBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4,6-dimethyl-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Research indicates that Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate exhibits significant antioxidant activity. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cancer.

1.2 Anticancer Activity
The compound has shown promise in anticancer research, with studies suggesting its ability to inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

1.3 Antimicrobial Effects
this compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

Chemical Synthesis and Reactions

2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes . These methods allow for the efficient production of the compound for further research and application.

2.2 Chemical Transformations
As a chromene derivative, this compound can undergo various chemical transformations typical of this class of compounds. These transformations can lead to derivatives with enhanced biological activities or altered properties suitable for specific applications.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound Name Structure Features Unique Aspects
Ethyl 2-Oxo-2H-chromene-3-carboxylateLacks methyl groups at positions 4 and 6Less sterically hindered; different biological profile
CoumarinBasic coumarin structure without additional groupsSimpler structure; widely studied for its properties
Ethyl 7-HydroxycoumarinHydroxyl group at position 7Enhanced solubility and bioactivity compared to other coumarins

This table illustrates how the methyl substitution pattern in this compound enhances its biological activity compared to simpler chromenes and coumarins.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies.

Case Study: Antioxidant Efficacy

Another research article highlighted the antioxidant capacity of this compound through various assays measuring free radical scavenging activity. The results indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its potential use in formulations aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, antioxidant, or modulator of cellular signaling pathways. Its chromene ring structure allows it to interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of chromene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate and three analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Biological Activities
This compound Not provided C₁₄H₁₄O₄ 4,6-dimethyl; ethyl ester Anti-cancer, anti-inflammatory*
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate 694518-81-5 C₁₇H₁₀Cl₂O₄ 2,6-dichlorobenzyl ester Not explicitly reported**
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid 1774901-87-9 C₁₂H₉ClO₄ 6-chloro; 4,7-dimethyl; carboxylic acid Potentially enhanced bioactivity*
Allyl 2-(2,2-dimethyl-3a,6a-dihydrofuro-[3,2-d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxylate Not provided Complex Furodioxolyl allyl ester Synthetic ligand for drug design

*Inferred from general chromene pharmacology .
Dichlorobenzyl group may increase lipophilicity and metabolic stability.
*
Carboxylic acid group could improve target binding but reduce oral bioavailability.

Substituent Effects on Pharmacological Properties

  • Ethyl Ester vs. Carboxylic Acid: The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form, balancing lipophilicity and solubility .
  • Chlorine vs. Methyl Substituents : Chlorine atoms (e.g., in 2,6-dichlorobenzyl and 6-chloro derivatives) enhance electronegativity and may improve target binding through halogen bonding . Methyl groups, as in the target compound, offer steric bulk that could modulate enzyme selectivity .
  • Aromatic vs.

Biological Activity

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄O₄, with a molecular weight of approximately 246.26 g/mol. The structure features a chromene backbone with methyl substitutions at the 4 and 6 positions and a carboxylate group at the 3 position, which enhances its biological activity compared to simpler chromenes and coumarins.

This compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress. This property is particularly relevant for therapeutic strategies targeting oxidative stress-related diseases.
  • Antimicrobial Properties : Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
  • Anticancer Potential : this compound has been investigated for its anticancer properties. It can interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in cancer cells.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-Oxo-2H-chromene-3-carboxylateLacks methyl groups at positions 4 and 6Less sterically hindered; different biological profile
CoumarinBasic coumarin structure without additional groupsSimpler structure; widely studied for its properties
Ethyl 7-HydroxycoumarinHydroxyl group at position 7Enhanced solubility and bioactivity compared to other coumarins

The unique methyl substitution pattern in this compound enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant properties that may be beneficial in preventing cellular damage due to oxidative stress.
  • Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL. These findings suggest potential applications in treating bacterial infections .
  • Anticancer Research : A recent investigation highlighted the compound's ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The study found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions under acidic or basic conditions. For example, analogous chromene derivatives are prepared using acetylacetic esters and substituted phenols in the presence of catalysts like piperidine or NaOH. Key steps include refluxing in anhydrous dichloromethane with triethylamine as a base, followed by purification via recrystallization (e.g., Et₂O yields ~74%) . To optimize yield:

  • Control stoichiometry (e.g., 1.5–2.0 equivalents of acyl chloride for esterification).
  • Use inert atmospheres (N₂) to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the chromene ring (δ 6.4–8.8 ppm for aromatic protons) and ester carbonyl (δ ~162 ppm in 13C NMR). Substituents like methyl groups appear as singlets (δ 2.0–2.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and chromene lactone C=O (~1680 cm⁻¹) .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Use slow evaporation from polar aprotic solvents (e.g., ethanol or DCM). For chromene derivatives, cooling saturated solutions to 4°C promotes nucleation. Crystallographic data (e.g., space group P 1, Z = 2) can be refined using SHELXL-2018/3, with hydrogen-bonding patterns analyzed via WinGX/ORTEP .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure determination of this compound?

  • Methodological Answer : Discrepancies in bond lengths/angles or disorder modeling require:

  • Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry .
  • Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals. For example, a study resolved anisotropic displacement ellipsoids (R1 = 0.040) by iterative refinement of thermal parameters .
  • Hydrogen Bonding : Use graph-set analysis (e.g., Etter’s notation) to validate packing motifs .

Q. What computational approaches are recommended to model the electronic structure and reactivity of this chromene derivative?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Correlate with experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS to assess stability .
  • Docking Studies : For bioactive derivatives, use AutoDock Vina to predict binding affinities to targets like acetylcholinesterase (e.g., IC₅₀ correlations) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at C-4/C-6 (e.g., methoxy, trifluoromethyl) to modulate electronic effects. For example, 3,5-dimethoxyphenyl analogs showed enhanced anti-inflammatory activity (IC₅₀ = 12 µM) .
  • Assays : Prioritize in vitro models (e.g., LPS-induced TNF-α inhibition in macrophages) and in vivo zebrafish toxicity screens.
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

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